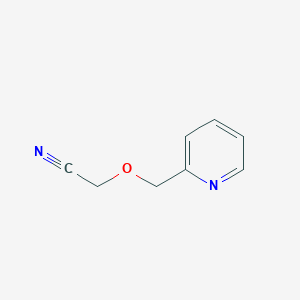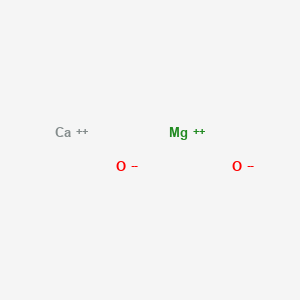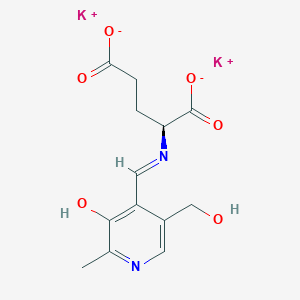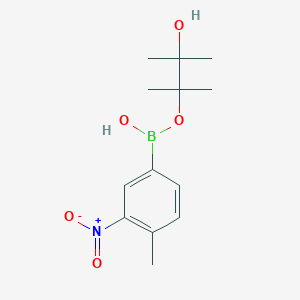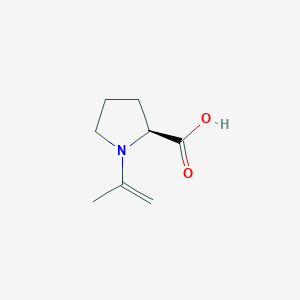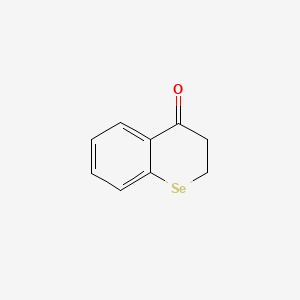
Selenochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenochroman-4-one is a selenium-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly its antifungal properties. The compound is structurally related to chroman-4-one, with the sulfur atom replaced by selenium, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenochroman-4-one typically involves the substitution of sulfur in thiochroman-4-one with selenium. One common method involves the reaction of 2-hydroxyacetophenone with selenium dioxide in the presence of a base to form the this compound scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Selenochroman-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to its corresponding selenol or selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Selenochroman-4-one has been extensively studied for its antifungal properties. It has shown significant activity against various fungal strains, including Candida albicans and Cryptococcus neoformans . The compound’s ability to inhibit fungal growth makes it a promising candidate for the development of new antifungal agents.
The unique properties of selenium, such as its ability to mimic sulfur while providing distinct biological activities, make this compound a valuable scaffold for drug development .
Mechanism of Action
The mechanism of action of selenochroman-4-one involves the interaction of the selenium atom with biological targets, leading to the disruption of essential cellular processes in fungi. The compound may interfere with the synthesis of fungal cell membranes or inhibit key enzymes required for fungal growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive oxygen species (ROS) may play a role in its antifungal activity.
Comparison with Similar Compounds
Selenochroman-4-one is structurally similar to thiochroman-4-one, with the key difference being the substitution of sulfur with selenium. This substitution imparts unique properties to this compound, such as enhanced biological activity and different reactivity patterns .
Similar Compounds
Thiochroman-4-one: Contains sulfur instead of selenium and has been studied for its antifungal properties.
Chroman-4-one: The parent compound without any heteroatom substitution, used as a scaffold in various medicinal chemistry applications.
Benzopyran-4-one: Another related compound with a different heterocyclic structure, known for its diverse biological activities.
This compound stands out due to its unique selenium-based chemistry, which offers distinct advantages in terms of biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C9H8OSe |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2,3-dihydroselenochromen-4-one |
InChI |
InChI=1S/C9H8OSe/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 |
InChI Key |
MIDISGRCIYPSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


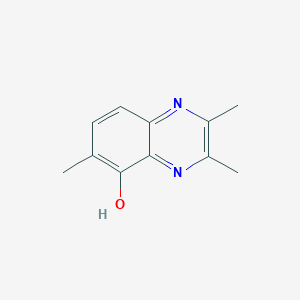
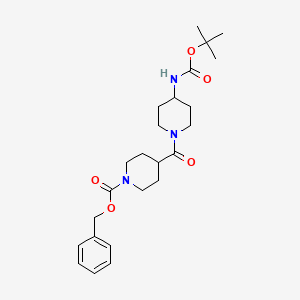
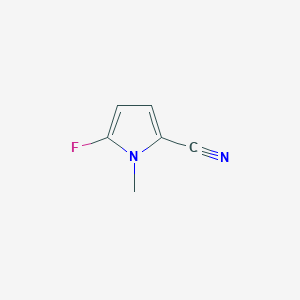
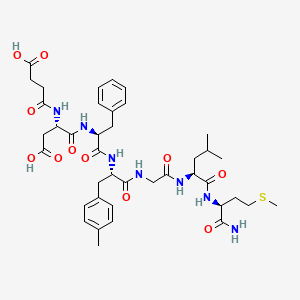
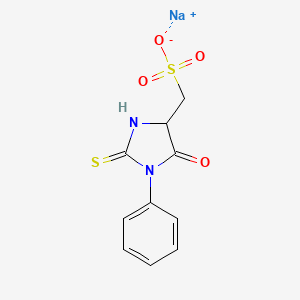
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
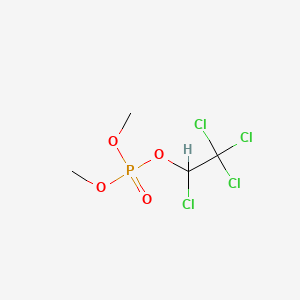
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
